1-Cyclopropyl-3-[(3-methoxyphenyl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information on the compound’s source or method of synthesis if it’s a natural product or a newly synthesized compound.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound. It would include the starting materials, the reagents used, the conditions of the reaction, and the yield of the product.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It would include looking at the reagents and conditions needed for the reactions, the mechanism of the reactions, and the products formed.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Structural Analysis
Research has developed methods for synthesizing derivatives of thiadiazoles and dihydrothiadiazoles, indicating the interest in exploring the structural diversity and reactivity of such compounds. For instance, Evans et al. (1986) described a general method for synthesizing 2,5- and 2,2,5-substituted 2,3-dihydro-1,3,4-thiadiazoles, highlighting the cyclic nature of these products and their potential utility in further chemical transformations Evans, D., Hill, L., Taylor, D. R., & Myers, M. (1986). Journal of The Chemical Society-perkin Transactions 1.
Additionally, the synthesis of cyclopropa[c]benzofuran derivatives, as reported by Brown et al. (1982), showcases the incorporation of cyclopropyl groups into complex molecular frameworks, potentially mirroring strategies applicable to the synthesis of the compound of interest Brown, R. C., Fallon, G., Gatehouse, B. M., Jones, C. M., & Rae, I. (1982). Australian Journal of Chemistry.
Biological Activity
The biological activity of benzothiadiazole derivatives has been a subject of research, with studies focusing on their potential antimicrobial and anti-inflammatory properties. For example, Wu (2013) synthesized and analyzed the crystal structure and biological activity of a compound containing a thiadiazole moiety, demonstrating fungicidal activity and suggesting the broader relevance of such compounds in developing new therapeutics Wu, M.-J. (2013). Chinese Journal of Structural Chemistry.
Moreover, Kendre et al. (2015) developed novel derivatives incorporating benzothiadiazine and evaluated their antimicrobial and anti-inflammatory effectiveness, further indicating the therapeutic potential of compounds within this chemical class Kendre, B. V., Landge, M. G., & Bhusare, S. R. (2015). Arabian Journal of Chemistry.
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and other hazards. It would also include looking at how to handle and store the compound safely.
Future Directions
This would involve looking at potential future research directions. For example, if the compound is a drug, this might include looking at potential new therapeutic uses. If it’s a newly synthesized compound, this might include looking at potential applications or reactions.
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properties
IUPAC Name |
3-cyclopropyl-1-[(3-methoxyphenyl)methyl]-2λ6,1,3-benzothiadiazole 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-22-15-6-4-5-13(11-15)12-18-16-7-2-3-8-17(16)19(14-9-10-14)23(18,20)21/h2-8,11,14H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVNHNQZJSHWKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3=CC=CC=C3N(S2(=O)=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-[(3-methoxyphenyl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione |
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